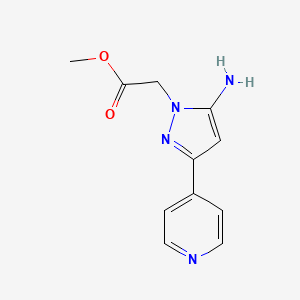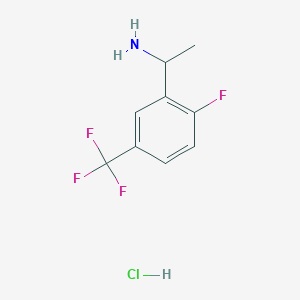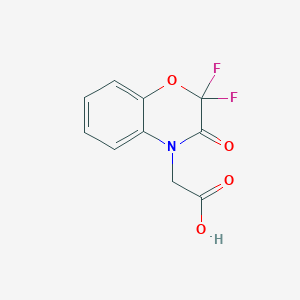![molecular formula C12H15NO4S B1470213 4-(叔丁氧羰基)-5,6-二氢-4H-噻吩并[3,2-b]吡咯-2-羧酸 CAS No. 1250999-99-5](/img/structure/B1470213.png)
4-(叔丁氧羰基)-5,6-二氢-4H-噻吩并[3,2-b]吡咯-2-羧酸
描述
4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
PROTAC 连接体开发
该化合物可作为蛋白质降解靶向嵌合体 (PROTAC) 的潜在连接体。PROTAC 是一类新型药物,可以招募 E3 泛素连接酶,标记不需要的蛋白质以使其降解。 该化合物的结构灵活性及其官能团使其适用于构建能够与靶蛋白和 E3 连接酶结合的连接体 .
作用机制
Target of Action
The primary target of 4-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6-dihydrothieno[3,2-b]pyrrole-2-carboxylic acid is amines . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
The compound interacts with its targets by adding to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of amines, which can be crucial in various organic synthesis processes .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of organic compounds. By acting as a protecting group for amines, it allows for chemoselectivity in subsequent chemical reactions . This can have downstream effects on the synthesis of various organic compounds, including those used in the development of pharmaceuticals .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis . This can enable more complex and specific organic compounds to be synthesized, as the protection of amines can prevent unwanted reactions and improve the selectivity of the synthesis process .
Action Environment
The action of 4-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6-dihydrothieno[3,2-b]pyrrole-2-carboxylic acid can be influenced by various environmental factors. For example, the presence of a base such as sodium hydroxide is necessary for the compound to add to amines . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other compounds in the reaction mixture.
生化分析
Biochemical Properties
4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and biomolecules, facilitating the formation of amide bonds. The compound is often used as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. The interaction with enzymes such as peptidases and proteases is crucial for its role in biochemical reactions, as these enzymes help in the removal of the protecting group, allowing the desired reactions to proceed efficiently .
Cellular Effects
The effects of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid on cells and cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of various signaling molecules, leading to changes in cellular responses. For instance, it may alter the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, its impact on cellular metabolism can result in changes in the levels of metabolites and the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, modulating their activity. This binding can either inhibit or activate the enzymes, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through pathways involving oxidation, reduction, and hydrolysis reactions. Enzymes such as cytochrome P450 oxidases and esterases play a crucial role in its metabolism, leading to the formation of metabolites that can further participate in biochemical reactions. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved .
Transport and Distribution
The transport and distribution of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, facilitated by specific transporters on the cell membrane. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by its localization, as different compartments provide distinct microenvironments and interact with specific biomolecules. The targeting signals and modifications that direct the compound to these compartments are crucial for its proper function .
属性
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-5,6-dihydrothieno[3,2-b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-12(2,3)17-11(16)13-5-4-8-7(13)6-9(18-8)10(14)15/h6H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSQLONLVJUCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470131.png)







![1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine](/img/structure/B1470147.png)

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1470149.png)


![3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1470153.png)
